4-(2,5-Difluorophenyl)sulfanylpiperidine
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Overview
Description
4-(2,5-Difluorophenyl)sulfanylpiperidine is a chemical compound that features a piperidine ring substituted with a 2,5-difluorophenyl group and a sulfanyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the phenyl ring can significantly alter the compound’s chemical properties, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorophenyl)sulfanylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the 2,5-Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable nucleophile attacks a difluorobenzene derivative.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a sulfur-containing reagent reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Difluorophenyl)sulfanylpiperidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the piperidine ring or the phenyl group.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified piperidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(2,5-Difluorophenyl)sulfanylpiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorophenyl)sulfanylpiperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Difluorophenyl)sulfanylpiperidine
- 4-(3,5-Difluorophenyl)sulfanylpiperidine
- 4-(2,5-Difluorophenyl)thiomorpholine
Uniqueness
4-(2,5-Difluorophenyl)sulfanylpiperidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the piperidine ring and the sulfanyl group further distinguishes it from other similar compounds, offering a unique set of properties for various applications.
Properties
Molecular Formula |
C11H13F2NS |
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Molecular Weight |
229.29 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)sulfanylpiperidine |
InChI |
InChI=1S/C11H13F2NS/c12-8-1-2-10(13)11(7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 |
InChI Key |
MIGHSHYJKFXQIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1SC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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